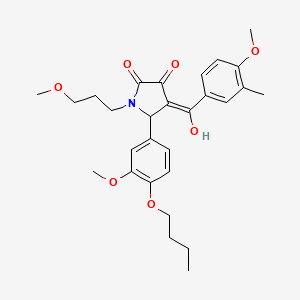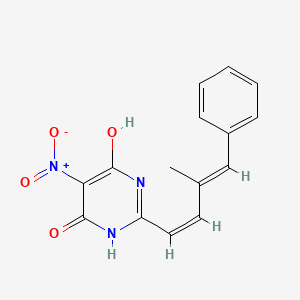![molecular formula C26H17FN2O2 B5493003 3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5493003.png)
3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-2-propen-1-one” is a complex organic molecule that contains several important pharmacophores, including benzofurans, pyrazole systems, and phenyl groups . These structural elements are often found in drugs and other biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. The key intermediate, 3-(benzofuran-2yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (IV), is produced by the Vilsmeier-Haack formylation of hydrazone. This intermediate is initially formed by the condensation of 1-(benzofuran-2-yl)ethanone (I) and phenylhydrazine (II) in ethyl alcohol, with the presence of a catalytic amount of glacial acetic acid at reflux .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The key intermediate is produced by the Vilsmeier-Haack formylation of hydrazone .Mecanismo De Acción
While the specific mechanism of action for this compound is not mentioned in the sources, compounds with similar structures have been found to exhibit anticancer activity. They have been shown to target the Epidermal Growth Factor Receptor (EGFR), which when overexpressed, results in uncontrolled cell proliferation .
Propiedades
IUPAC Name |
(Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17FN2O2/c27-21-13-10-18(11-14-21)23(30)15-12-20-17-29(22-7-2-1-3-8-22)28-26(20)25-16-19-6-4-5-9-24(19)31-25/h1-17H/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHLJXOCURKRQT-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=CC(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)/C=C\C(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-1-(4-fluorophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5492924.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(3-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5492931.png)

![2-(1-pyrrolidinyl)-4-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5492940.png)
![1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5492944.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5492951.png)

![{1,1-dimethyl-2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}amine dihydrochloride](/img/structure/B5492974.png)
![2-(4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5492981.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5492988.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide](/img/structure/B5492992.png)
![4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine](/img/structure/B5493011.png)
![N-[3-(4-morpholinyl)propyl]-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B5493015.png)